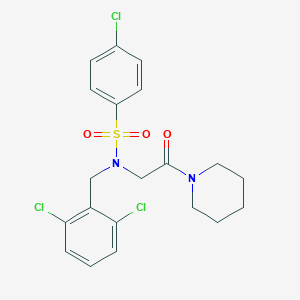![molecular formula C23H25N3O4 B297456 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as BRD3308, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and regulate gene expression. This leads to a decrease in the expression of genes regulated by BET proteins, which can ultimately result in the suppression of disease progression.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve cardiac function. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments is its specificity for BET proteins, which allows for targeted inhibition. However, one limitation is that its potency may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the research and development of 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One direction is to optimize its potency and selectivity for BET proteins. Another direction is to investigate its potential as a therapeutic agent in animal models and clinical trials. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with methyl acetoacetate, and then the reaction of the final product with hydrazine hydrate. The final product is then purified through recrystallization.
Scientific Research Applications
2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to be a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. Therefore, this compound has the potential to be used as a therapeutic agent in the treatment of these diseases.
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4,7-bis(4-methoxyphenyl)-2-methyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C23H25N3O4/c1-23-19(21(27)26(22(23)28)16-7-11-18(30-3)12-8-16)20(24-13-4-14-25(23)24)15-5-9-17(29-2)10-6-15/h5-12,19-20H,4,13-14H2,1-3H3 |
InChI Key |
BBNZBKJIGYHXIZ-UHFFFAOYSA-N |
SMILES |
CC12C(C(N3N1CCC3)C4=CC=C(C=C4)OC)C(=O)N(C2=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC12C(C(N3N1CCC3)C4=CC=C(C=C4)OC)C(=O)N(C2=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

